molecular formula C9H16O3 B3120457 Ethyl 5-methyl-2-oxohexanoate CAS No. 26395-03-9

Ethyl 5-methyl-2-oxohexanoate

Cat. No.: B3120457
CAS No.: 26395-03-9
M. Wt: 172.22 g/mol
InChI Key: HQYINUTZTGDUOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-2-oxohexanoate is an organic compound belonging to the ester family. It is characterized by its molecular formula C9H16O3 and is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used as an intermediate in organic synthesis and has significant importance in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-methyl-2-oxohexanoate can be synthesized through several methods. One common approach involves the esterification of 5-methyl-2-oxohexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of biocatalysts to enhance the reaction rate and selectivity. For instance, biocatalytic reduction of ethyl 5-oxohexanoate to (S)-ethyl 5-hydroxyhexanoate has been demonstrated using specific enzymes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-2-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed

    Reduction: Ethyl 5-methyl-2-hydroxyhexanoate.

    Oxidation: 5-methyl-2-oxohexanoic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-methyl-2-oxohexanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-oxohexanoate involves its interaction with specific molecular targets and pathways. For instance, in biocatalytic reactions, the compound is reduced by enzymes that facilitate the transfer of hydride ions to the carbonyl group, resulting in the formation of the corresponding alcohol . The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Ethyl 5-methyl-2-oxohexanoate can be compared with other similar esters, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other esters.

Properties

IUPAC Name

ethyl 5-methyl-2-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-4-12-9(11)8(10)6-5-7(2)3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYINUTZTGDUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-methyl-2-oxohexanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-methyl-2-oxohexanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-methyl-2-oxohexanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-methyl-2-oxohexanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-methyl-2-oxohexanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-methyl-2-oxohexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.